2,2,2-Tribromoethyl chloroformate

Beschreibung

Contextualization within Haloalkyl Chloroformate Chemistry

Haloalkyl chloroformates belong to the broader class of chloroformates, which are organic compounds with the general formula ROC(O)Cl. wikipedia.org They are essentially esters of chloroformic acid. wikipedia.org Haloalkanes, or alkyl halides, are alkanes that have one or more hydrogens replaced by a halogen (fluorine, chlorine, bromine, or iodine). wikipedia.org The combination of these two functionalities results in haloalkyl chloroformates, which are valuable reagents in organic chemistry. wikipedia.orgwikipedia.org

The reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org They readily react with nucleophiles such as amines to form carbamates, with alcohols to yield carbonate esters, and with carboxylic acids to produce mixed anhydrides. wikipedia.org The presence of halogen atoms on the alkyl chain, as in 2,2,2-tribromoethyl chloroformate, significantly influences the reagent's reactivity and the stability of the resulting protected group. The three bromine atoms at the beta-position exert a strong electron-withdrawing effect, which is crucial for the unique applications of the corresponding protecting group.

The table below provides a comparison of reaction rates for different chloroformate esters, illustrating the effect of the alkyl group structure on reactivity.

| Compound | k (s⁻¹) in MeOH at 25°C | Dominant Mechanism |

|---|---|---|

| 1-Chloroethyl Chloroformate | 1.2 × 10⁻² | Carbonyl Addition |

| 2,2,2-Trichloroethyl Chloroformate | 3.5 × 10⁻³ | Mixed A-E/Ionization |

| 2,2,2-Tribromoethyl Chloroformate* | ~5 × 10⁻³ (est.) | Predominantly Ionization |

| Methyl Chloroformate | 2.1 × 10⁻⁴ | A-E |

Significance and Research Trajectory of 2,2,2-Tribromoethyl Chloroformate in Organic Synthesis

The primary significance of 2,2,2-tribromoethyl chloroformate lies in its role as a protecting group reagent in organic synthesis. evitachem.com It is used to introduce the 2,2,2-tribromoethoxycarbonyl (Troc) group, which serves to protect amines and alcohols during complex synthetic sequences, such as glycosylation or phosphorylation. evitachem.comacs.org

The Troc group is valued for its stability under both acidic and basic conditions, which allows for selective reactions elsewhere in the molecule. evitachem.com Its removal, or deprotection, is achieved under specific and mild reductive conditions, typically using a zinc-copper couple or zinc in acetic acid, which proceeds via a β-elimination mechanism. acs.orgwikipedia.org This orthogonality is highly desirable in multi-step synthesis.

A key area of research and application has been in nucleoside and nucleotide chemistry. acs.orgacs.org The sensitivity of these compounds requires protecting groups that can be removed under mild, non-hydrolytic conditions. acs.org 2,2,2-Tribromoethyl chloroformate reacts efficiently with primary and secondary hydroxyl groups of nucleosides, often in anhydrous pyridine (B92270), to form the protected derivatives in good yields. acs.org

Beyond its use in protecting hydroxyl groups, the reagent has also been employed for the N-demethylation of tertiary amines and alkaloids. evitachem.com This process involves the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine. evitachem.com

The table below summarizes key research applications of the Troc group introduced by 2,2,2-tribromoethyl chloroformate.

| Application Area | Description of Use | Key Features |

|---|---|---|

| Nucleoside/Nucleotide Chemistry | Protection of primary and secondary hydroxyl groups during synthesis. acs.org | Allows for reactions on other parts of the molecule without affecting the hydroxyls; removed under mild, non-hydrolytic conditions. acs.org |

| Peptide Synthesis | Protection of amino groups. evitachem.com | Stable to acidic and basic conditions used for other protecting groups. evitachem.com |

| Alkaloid Modification | N-demethylation of tertiary amines. evitachem.com | Enables the synthesis of nor-compounds by removing a methyl group from a nitrogen atom. evitachem.com |

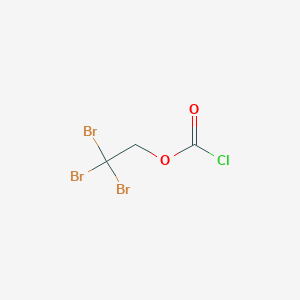

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-tribromoethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br3ClO2/c4-3(5,6)1-9-2(7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIJTVPSUNZYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169170 | |

| Record name | 2,2,2-Tribromoethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17182-43-3 | |

| Record name | Carbonochloridic acid, 2,2,2-tribromoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17182-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Tribromoethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017182433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Tribromoethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tribromoethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIBROMOETHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57XRT21YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2,2 Tribromoethyl Chloroformate

Established Synthetic Routes to 2,2,2-Tribromoethyl Chloroformate

The principal and most established industrial method for synthesizing haloalkyl chloroformates, including 2,2,2-Tribromoethyl chloroformate, is the direct reaction of the corresponding alcohol with phosgene (B1210022) gas. The precursor for this synthesis is 2,2,2-tribromoethanol (B1683020), a solid, white to yellow crystalline compound. medchemexpress.com

The synthesis is analogous to the well-documented preparation of 2,2,2-trichloroethyl chloroformate. google.com In a typical industrial-scale process, 2,2,2-tribromoethanol would be reacted with phosgene at an elevated temperature, often without a solvent. google.com The reaction is facilitated by a catalyst, typically an organic compound containing a tertiary nitrogen atom, such as N,N-dimethylformamide or dimethylaniline. google.com These catalysts are chosen for their high boiling points, which are suitable for the reaction conditions. google.com

The reaction temperature is carefully controlled, for instance, in the range of 100-105°C for the trichloro-analogue. google.com Phosgene is introduced into the heated alcohol-catalyst mixture, and its flow rate is adjusted to maintain the target temperature. The reaction is generally conducted in a reactor equipped with condensers to recycle the volatile phosgene and any unreacted alcohol. google.com The completion of the reaction, which can take several hours, is often indicated by the vigorous refluxing of excess phosgene. google.com

Table 1: Established Synthesis Parameters for Haloalkyl Chloroformates

| Parameter | Description | Reference |

|---|---|---|

| Precursor Alcohol | 2,2,2-Tribromoethanol | medchemexpress.com |

| Phosgenating Agent | Phosgene (COCl₂) | google.com |

| Catalyst | Tertiary amine (e.g., N,N-dimethylformamide) | google.com |

| Solvent | Typically absent in industrial processes | google.com |

| Temperature | Elevated (e.g., 100-105°C by analogy) | google.com |

| Reaction Vessel | Reactor with reflux condensers | google.com |

Advanced Strategies for the Preparation and Purification of 2,2,2-Tribromoethyl Chloroformate

Concerns over the high toxicity and handling difficulties of phosgene gas have driven the development of advanced synthetic and purification strategies. These methods prioritize safety and are often more suitable for laboratory-scale preparations.

A primary advanced strategy is the substitution of phosgene with safer, solid phosgene equivalents. Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a practical alternative. google.comresearchgate.net In a process using triphosgene, the reaction can be carried out under milder conditions. For example, a solution of the alcohol (like 2,2,2-tribromoethanol) in an organic solvent such as toluene (B28343) is added slowly to a cooled mixture of triphosgene, a base (e.g., sodium carbonate), and a catalyst (e.g., dimethylformamide) in the same solvent. google.com This method allows for precise temperature control, often at 0°C, and gives high conversion rates. google.com

Another advanced approach involves the use of flow-type reactors. Mixing solutions of triphosgene, an amine catalyst, and an alcohol in a flow reactor allows for highly controlled, safe, and efficient production of chloroformates, minimizing the risks associated with batch processing of these hazardous reagents. google.com

Purification of the crude 2,2,2-Tribromoethyl chloroformate presents its own challenges. A significant issue in the distillation of haloformates is thermal decomposition caused by impurities, particularly iron contaminants that may originate from the phosgene source. google.com An advanced purification technique to mitigate this involves a specific workup step before distillation. The crude haloformate is washed with an aqueous solution of an alkali metal halide, such as sodium chloride. google.com This aqueous wash effectively extracts the iron contaminants from the organic phase, preventing decomposition and loss of product during the subsequent distillation. google.com Standard purification then follows, involving separation of the organic layer, drying with an agent like magnesium sulfate, and filtration, followed by vacuum distillation to obtain the purified product. orgsyn.org

Table 2: Comparison of Phosgenating Agents

| Feature | Phosgene | Triphosgene | Reference |

|---|---|---|---|

| Physical State | Toxic Gas | Crystalline Solid | google.comgoogle.com |

| Handling | Requires specialized equipment and procedures | Easier and safer to handle than phosgene | google.com |

| Reaction Conditions | Elevated temperatures, often neat | Milder conditions, typically in solvent at low temperatures | google.comgoogle.com |

| Scale | Industrial | Laboratory and small-scale production | researchgate.net |

Reactivity and Mechanistic Investigations of 2,2,2 Tribromoethyl Chloroformate

General Chemical Reactivity Profiles of 2,2,2-Tribromoethyl Chloroformate

2,2,2-Tribromoethyl chloroformate is a highly reactive organic compound, a characteristic attributed to the confluence of the electron-withdrawing tribromoethyl group and the inherent reactivity of the chloroformate functional group. The carbonyl carbon of the chloroformate is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity profile establishes it as a versatile reagent in organic synthesis, primarily for the introduction of the 2,2,2-tribromoethoxycarbonyl (Troc) protecting group onto various functional groups.

The general reactivity of 2,2,2-tribromoethyl chloroformate is similar to that of other chloroformates and acyl chlorides. It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles. wikipedia.org Key reactions include:

Reaction with Amines: It reacts with primary and secondary amines to form stable carbamate (B1207046) derivatives. This reaction is fundamental to its use as an amine-protecting group. wikipedia.org

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield carbonate esters. wikipedia.org This has been specifically applied to the protection of hydroxyl groups in sensitive molecules like nucleosides. acs.org

Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to produce 2,2,2-tribromoethanol (B1683020), hydrochloric acid, and carbon dioxide. wikipedia.org This necessitates handling and storage under inert, anhydrous conditions.

Reaction with Carboxylic Acids: It can react with carboxylic acids to form mixed anhydrides, which are themselves reactive acylating agents. wikipedia.org

These transformations are typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. wikipedia.org

The following table summarizes the primary chemical reactions of 2,2,2-tribromoethyl chloroformate:| Reactant Type | Product Type | Significance |

|---|---|---|

| Amines (R-NH₂) | Carbamates (CBr₃CH₂OC(O)NHR) | Protection of amino groups |

| Alcohols (R-OH) | Carbonates (CBr₃CH₂OC(O)OR) | Protection of hydroxyl groups |

| Water (H₂O) | 2,2,2-Tribromoethanol + HCl + CO₂ | Decomposition pathway |

| Carboxylic Acids (R-COOH) | Mixed Anhydrides (CBr₃CH₂OC(O)OC(O)R) | Formation of activated acylating agents |

Detailed Mechanistic Elucidations of 2,2,2-Tribromoethyl Chloroformate Reactions

Nucleophilic Acylation Mechanisms

The reactions of 2,2,2-tribromoethyl chloroformate are predominantly nucleophilic acyl substitutions. While specific mechanistic studies on this exact compound are not extensively detailed in the literature, a clear mechanism can be inferred from extensive studies on analogous chloroformates, such as phenyl and various alkyl chloroformates. rsc.orgacs.org The generally accepted mechanism is a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

The process begins with the attack of a nucleophile (e.g., an amine or alcohol) on the highly electrophilic carbonyl carbon. libretexts.orgkhanacademy.org This initial addition step breaks the C=O pi bond, leading to the formation of a transient, sp³-hybridized tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate is characterized by a negatively charged oxygen atom.

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the negatively charged oxygen reforms the C=O pi bond, and in a concurrent or rapidly sequential step, the most stable leaving group—in this case, the chloride ion—is expelled. libretexts.orgyoutube.com The result is the formation of the new acylated product (a carbamate or carbonate) and a chloride ion. libretexts.org The strong electron-withdrawing nature of the three bromine atoms on the ethyl group enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack and making the compound highly reactive. libretexts.org

For some chloroformates, depending on the substrate and solvent conditions, a concerted SN2-like mechanism or a dissociative pathway involving an acylium ion intermediate have been proposed as competing pathways. rsc.orgacs.org However, for reactive alkyl chloroformates like the tribromoethyl variant, the addition-elimination mechanism is considered the principal pathway. masterorganicchemistry.com

Electron-Transfer Processes

Direct electron-transfer processes involving the 2,2,2-tribromoethyl chloroformate molecule itself are not a primary focus of its reactivity studies. However, electron transfer is a critically important mechanism in the context of the deprotection of the 2,2,2-tribromoethoxycarbonyl (Troc) group that the chloroformate is used to install. wikipedia.org

The Troc protecting group is prized for its stability under many conditions and its selective removal via reductive cleavage, which is an electron-transfer reaction. wikipedia.orgorganic-chemistry.org While documentation for the tribromo- derivative is less common than for its trichloro- analog, the mechanism is expected to be identical. The deprotection is typically achieved using a reducing metal, such as zinc, often in the presence of an acid like acetic acid. wikipedia.org

The mechanism involves a two-electron transfer from the metal (e.g., Zn) to the C-Br bonds of the tribromoethyl group. This leads to the elimination of a bromide ion and the formation of an unstable intermediate which rapidly fragments. This fragmentation results in the release of the protected amine or alcohol, carbon dioxide, and a bromo-alkene. This reductive cleavage strategy provides an orthogonal deprotection method, meaning it can be removed without affecting other common protecting groups that are sensitive to acidic or basic conditions. wikipedia.orgorganic-chemistry.org

Catalytic Approaches in 2,2,2-Tribromoethyl Chloroformate Chemistry

Preliminary Studies on Bio-based Catalysis for 2,2,2-Tribromoethyl Chloroformate Transformations

The application of catalysis in the chemistry of 2,2,2-tribromoethyl chloroformate primarily revolves around its synthesis rather than its subsequent transformations. Research into greener and more efficient production methods has explored the use of catalysts.

Specifically, preliminary studies have investigated the use of bio-based catalysts, such as lipases, for the formation of chloroformates. One study noted that lipases could catalyze the formation of chloroformates at a lower temperature of 50°C. However, the yields achieved in these early studies were considered suboptimal, remaining at or below 50%. This area of research highlights a move towards more sustainable and milder conditions in the synthesis of reactive chemical intermediates, although further optimization is required for practical application. tudelft.nlalmacgroup.comresearchgate.net

The following table summarizes findings from preliminary studies on bio-based catalysis for chloroformate synthesis:| Catalyst Type | Reaction Type | Reported Conditions | Observed Yield | Reference |

|---|---|---|---|---|

| Lipase | Chloroformate Formation | 50°C | ≤50% | rsc.org |

Applications of 2,2,2 Tribromoethyl Chloroformate in Synthetic Organic Chemistry

2,2,2-Tribromoethoxycarbonyl (TrocBr) as a Protecting Group

The 2,2,2-tribromoethoxycarbonyl (Troc) group, derived from 2,2,2-tribromoethyl chloroformate, serves as a robust protecting group for various functional moieties. Its stability under a range of reaction conditions, coupled with specific deprotection methods, makes it a valuable tool for multistep synthesis. youtube.comtotal-synthesis.com The Troc group is generally stable to hydrolytic, strongly acidic, and mild reductive conditions. youtube.com

Protection of Hydroxyl Functionalities with 2,2,2-Tribromoethyl Chloroformateacs.orgacs.org

2,2,2-Tribromoethyl chloroformate reacts efficiently with primary and secondary hydroxyl groups to form the corresponding Troc-protected carbonates. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), in an anhydrous solvent at controlled temperatures. total-synthesis.comacs.org This method provides a reliable means of masking the reactivity of alcohols during subsequent synthetic transformations.

Application in Nucleoside Derivative Synthesis for Hydroxyl Protectionacs.orgacs.org

In the field of nucleoside and nucleotide chemistry, the selective protection of hydroxyl groups is paramount due to the presence of multiple reactive sites. acs.orgnih.gov 2,2,2-Tribromoethyl chloroformate has been successfully employed for the protection of both primary and secondary hydroxyl groups in nucleosides and their derivatives. acs.org The reaction proceeds smoothly, often within an hour at 0°C in anhydrous pyridine, to yield the desired O-Troc protected compounds. acs.org This protection strategy is particularly advantageous because the Troc group can be removed under mild, non-hydrolytic conditions, which is crucial for preserving the integrity of sensitive nucleoside structures. acs.org For instance, the 5'-hydroxyl group of thymidine (B127349) can be selectively protected in good yield. acs.org

Table 1: Examples of Hydroxyl Protection in Nucleoside Derivatives

| Starting Nucleoside | Protected Position | Reagents | Yield | Reference |

|---|---|---|---|---|

| Thymidine | 5'-OH | Troc-Cl, Pyridine | Good | acs.org |

| Uridine Derivative | 2',3'-cis-diol | Troc-Cl, Pyridine | - | acs.org |

Stereoselective Protection of Diols (e.g., 1,2- and 1,3-Diols)acs.org

The selective protection of one hydroxyl group in a diol is a common challenge in synthesis. While specific literature on the stereoselective protection of diols using 2,2,2-tribromoethyl chloroformate is not extensively detailed, general principles of protecting group chemistry can be applied. The relative reactivity of primary versus secondary alcohols, or equatorial versus axial hydroxyls in cyclic systems, can often be exploited to achieve regioselectivity. utsouthwestern.edu For instance, in carbohydrate chemistry, it is a general method to achieve monoprotection of 1,2-diols, often with selectivity for equatorial hydroxyl groups. utsouthwestern.edu The bulky nature of the Troc group may impart a degree of stereoselectivity based on steric hindrance, favoring reaction at the less hindered hydroxyl group. The development of catalytic asymmetric methods for the synthesis of chiral 1,2- and 1,3-diols often relies on temporary masking of the diol functionality, highlighting the importance of selective protection and deprotection in accessing these valuable building blocks. nih.gov

Exploration of 2,2,2-Tribromoethyl Chloroformate for Amine Protection

The Troc group is a widely used carbamate (B1207046) protecting group for amines, valued for its stability and unique cleavage conditions. youtube.comorganic-chemistry.org Amines react with 2,2,2-tribromoethyl chloroformate, typically in the presence of a base like pyridine or sodium bicarbonate, to form stable Troc-carbamates. total-synthesis.com This protection renders the amino group non-nucleophilic, allowing for selective reactions at other sites within the molecule. organic-chemistry.org The Troc group is stable under conditions used to cleave other common amine protecting groups like Boc (acid-labile) and Fmoc (base-labile), making it a key component in complex synthetic strategies. masterorganicchemistry.combeilstein-journals.org

Table 2: Conditions for Amine Protection with Troc-Cl

| Substrate Type | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Aliphatic Amines | Pyridine | CH₂Cl₂ or THF | 0°C to room temp | total-synthesis.com |

| Polar Amines | NaOH or NaHCO₃ | Water | Room temp | total-synthesis.com |

Integration of TrocBr in Orthogonal Protecting Group Strategies

Orthogonal protection is a powerful strategy in multistep synthesis that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgbham.ac.uklibretexts.org The Troc group plays a crucial role in such strategies because its cleavage conditions—typically reductive—are distinct from those used for many other common protecting groups. wikipedia.orguchicago.edu For example, a molecule can be functionalized with an acid-labile Boc group, a base-labile Fmoc group, and a Troc group. organic-chemistry.orgmasterorganicchemistry.com Each group can be removed sequentially without affecting the others, enabling precise control over the synthetic sequence. bham.ac.uksigmaaldrich.com The Troc group is orthogonal to acid-cleavable groups (Boc, Trt, MMT), base-cleavable groups (Fmoc, Ac), and groups removed by hydrogenolysis (Cbz, Bn). masterorganicchemistry.comlibretexts.orgwikipedia.org This orthogonality is especially critical in the synthesis of complex molecules like peptides and oligosaccharides. bham.ac.ukresearchgate.net

Table 3: Orthogonality of the Troc Protecting Group

| Protecting Group | Typical Cleavage Condition | Orthogonal to Troc? |

|---|---|---|

| Troc | Zn/AcOH or Zn/Cu acs.orgwikipedia.org | - |

| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) masterorganicchemistry.comfishersci.co.uk | Yes |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) masterorganicchemistry.com | Yes |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com | Yes |

| Ac (Acetyl) | Base (e.g., NH₃, MeNH₂) wikipedia.org | Yes |

| Bn (Benzyl) | Hydrogenolysis libretexts.org | Yes |

Cleavage and Deprotection Methodologies for 2,2,2-Tribromoethoxycarbonyl (TrocBr) Groups

The removal of the Troc group is most commonly achieved through a β-elimination reaction initiated by reductive cleavage of the carbon-bromine bonds. acs.org The standard and widely used method involves treatment with zinc dust in a protic solvent like acetic acid (AcOH) or methanol. acs.orgwikipedia.orguchicago.edu A zinc-copper couple can also be employed for this purpose. acs.org This process is efficient and typically proceeds under mild conditions.

Recently, alternative deprotection methods have been developed to enhance the chemoselectivity of Troc group removal. A significant advancement is the use of trimethyltin (B158744) hydroxide (B78521) in 1,2-dichloroethane, which provides non-reducing, pH-neutral conditions for cleavage. nih.govresearchgate.net This protocol is highly chemoselective and allows for the deprotection of Troc-protected alcohols, thiols, and amines in the presence of functionalities that are sensitive to traditional reductive methods, such as azides, nitro groups, and certain esters. nih.govresearchgate.net

Table 4: Deprotection Methods for the Troc Group

| Reagents | Conditions | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Zn / Acetic Acid | Room temperature | Reductive β-elimination | Standard, robust method | wikipedia.orguchicago.edu |

| Zn-Cu couple | Pyridine | Reductive β-elimination | Mild, non-hydrolytic | acs.org |

| Trimethyltin hydroxide | 1,2-dichloroethane | Non-reductive, pH-neutral | Highly chemoselective; tolerates reducible functional groups | nih.govresearchgate.net |

Reductive Deprotection Strategies for TrocBr

The primary method for cleaving the Troc protecting group involves reductive conditions that facilitate a β-elimination reaction. total-synthesis.comtotal-synthesis.com This process is typically initiated by a single-electron reductant, with zinc dust being the most common choice. total-synthesis.comwikipedia.org The reaction is often carried out in a protic solvent system, such as acetic acid or a mixture of tetrahydrofuran (B95107) and water. total-synthesis.comacs.org

The general mechanism involves the reduction of the tribromomethyl group, leading to the formation of a free carbamate or carbonate intermediate which then rapidly decarboxylates to release the deprotected amine or alcohol. total-synthesis.comtotal-synthesis.com The byproducts of this reaction are typically 1,1-dichloroethylene and carbon dioxide. chem-station.com

Several reducing agents and conditions have been successfully employed for Troc deprotection. These are summarized in the table below:

| Reductant | Conditions | Substrate Scope | Reference |

| Zinc (Zn) | Acetic Acid (AcOH) | Amines, Alcohols | wikipedia.orgchem-station.com |

| Zinc (Zn) | Methanol (MeOH), Acetic Acid (HOAc) | Amines | total-synthesis.com |

| Zinc-Copper Couple (Zn-Cu) | Acetic Acid (AcOH) | Hydroxyl groups | acs.org |

| Zinc-Lead Couple (Zn-Pb) | Tetrahydrofuran (THF) | Amines, Alcohols | total-synthesis.comchempedia.info |

| Cadmium-Lead Couple (Cd-Pb) | --- | Amines, Alcohols | total-synthesis.comchempedia.info |

| Samarium(II) Iodide (SmI₂) | Tetrahydrofuran (THF) | Amines, Alcohols | |

| Indium (In) | --- | --- | acs.org |

| (Bu₃Sn)₂ | N,N-Dimethylformamide (DMF), Microwave | Amines on solid support | |

| Lithium (Li) | Liquid Ammonia (NH₃) | Amines, Alcohols | |

| Titanocene Dichloride (Cp₂TiCl₂) | Zinc (Zn), 2,4,6-Collidine hydrochloride | 2,2,2-Trichloroethyl esters | chimia.ch |

It is important to note that while effective, these reductive methods can sometimes be limited by the functional group tolerance of the substrate. For instance, standard zinc/acetic acid conditions can also reduce other sensitive moieties like carbon-halogen bonds or activated carbonyls. acs.org

Electrochemical Deprotection of TrocBr Groups

An alternative to chemical reductants is the use of electrolysis for the removal of the Troc protecting group. total-synthesis.comtcichemicals.com This method also operates through a reductive mechanism, providing a clean and often milder alternative to metal-based reductions. total-synthesis.com The electrochemical approach can be particularly advantageous in syntheses where the introduction of metal ions is undesirable. total-synthesis.com The process involves the electrochemical reduction of the trichloromethyl group, initiating the same β-elimination and subsequent decarboxylation cascade as seen with chemical reductants. total-synthesis.com

Utilization of 2,2,2-Tribromoethyl Chloroformate in Complex Molecule Synthesis

The unique properties of the Troc protecting group have made it an invaluable tool in the total synthesis of complex natural products and other biologically active molecules. acs.org

Strategic Implementation in Total Synthesis Campaigns

The Troc group has been strategically employed in numerous total synthesis campaigns due to its robust nature and specific deprotection requirements. One of the earliest and most notable examples is its use by R.B. Woodward in the synthesis of the antibiotic cephalosporin (B10832234) C. total-synthesis.comtotal-synthesis.com In this synthesis, the Troc group was used to protect a carboxylic acid, demonstrating its utility in masking reactive functional groups during complex synthetic sequences. total-synthesis.com

More recently, the Troc group has been utilized in the synthesis of other complex molecules. For instance, in the synthesis of a pentasaccharide, a Troc-protected monosaccharide unit was used to achieve high yield in a key glycosylation step. The Troc group was then chemoselectively deprotected under mild, pH-neutral conditions, preserving the integrity of the O-glycosidic bond and other sensitive groups. researchgate.net

Role in the Synthesis of Biologically Active Molecules

The Troc protecting group has played a significant role in the synthesis of various biologically active molecules. It is frequently used for the protection of amino and hydroxyl groups in the synthesis of oligosaccharides and, in particular, for the 2-amino group of 2-amino sugars and neuraminic acid. chempedia.infonih.gov The use of an N-Troc group can enhance the reactivity of glycosyl donors and acceptors. nih.gov

In the synthesis of a cyclodepsipeptide natural product, a secondary alcohol was protected with a Troc group. This allowed for subsequent transformations, including the removal of an MPM group and esterification, before the Troc group was presumably removed at a later stage. nih.gov

Furthermore, 2,2,2-tribromoethyl chloroformate has been used as a reagent in the N-demethylation of alkaloids like dextromethorphan (B48470) and in the synthesis of nor-compounds such as 6-Nor-9,10-dihydrolysergic acid. evitachem.comchemicalbook.com

Advanced Research and Emerging Frontiers in 2,2,2 Tribromoethyl Chloroformate Chemistry

Computational and Theoretical Investigations of 2,2,2-Tribromoethyl Chloroformate

Quantum chemical calculations, such as those at the MP2 and DFT levels of theory, have been instrumental in elucidating the molecular structure and conformational preferences of 2,2,2-trichloroethyl chloroformate. chemical-suppliers.eursc.orgresearchgate.net These studies have shown the existence of two primary conformers: anti-gauche (C1 symmetry) and anti-anti (Cs symmetry). chemical-suppliers.eursc.orgresearchgate.net The anti-gauche conformer is reported to be more stable. chemical-suppliers.euresearchgate.net

For 2,2,2-tribromoethyl chloroformate, it is highly probable that similar conformational isomers exist. The larger van der Waals radius of bromine compared to chlorine might influence the torsional barriers and the relative energies of the conformers. It is anticipated that the fundamental structural arrangement would be similar, with the tribromoethyl group introducing distinct electronic and steric effects.

Table 1: Predicted Conformational Data for 2,2,2-Tribromoethyl Chloroformate (based on analogy with 2,2,2-Trichloroethyl Chloroformate)

| Property | Predicted Value/Characteristic |

|---|---|

| Most Stable Conformer | Likely anti-gauche |

| Symmetry of Conformers | Expected C1 and Cs |

This table is predictive and based on analogy. Experimental verification is required.

The reactivity of chloroformates can be explored through computational modeling of reaction pathways and analysis of the energy landscape. For 2,2,2-trichloroethyl chloroformate, solvolysis reactions have been studied, revealing a mechanism that can shift between addition-elimination and ionization pathways depending on the solvent. nih.gov

It is expected that 2,2,2-tribromoethyl chloroformate would undergo similar nucleophilic substitution reactions at the carbonyl carbon. evitachem.com The substitution of chlorine with bromine is likely to influence the reaction kinetics. The greater polarizability of the C-Br bond compared to the C-Cl bond could affect the stability of transition states and intermediates. Further computational studies would be necessary to precisely model these effects and map the energy landscape for reactions involving 2,2,2-tribromoethyl chloroformate.

Analytical Methodologies for the Characterization and Quantification of 2,2,2-Tribromoethyl Chloroformate

Robust analytical methods are crucial for verifying the structure, assessing the purity, and monitoring the reactions of chemical compounds. While specific analytical protocols for 2,2,2-tribromoethyl chloroformate are not detailed in the literature, the techniques used for its trichloro- counterpart are directly applicable.

Spectroscopic methods provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For 2,2,2-trichloroethyl chloroformate, the 1H NMR spectrum shows a characteristic singlet for the methylene (B1212753) protons (CH2) at approximately δ 4.68–4.89 ppm. chemicalbook.comscispace.com For 2,2,2-tribromoethyl chloroformate, a similar singlet for the CH2 group would be expected, potentially at a slightly different chemical shift due to the differing electronic environment created by the bromine atoms.

Infrared (IR) Spectroscopy: The IR spectrum of 2,2,2-trichloroethyl chloroformate exhibits strong characteristic absorption bands for the C=O stretching of the chloroformate group. rsc.org The exact position of this band in 2,2,2-tribromoethyl chloroformate would be a key diagnostic feature for its identification.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds and has been used to confirm the conformational mixture of 2,2,2-trichloroethyl chloroformate. rsc.org

Table 2: Expected Spectroscopic Data for 2,2,2-Tribromoethyl Chloroformate (based on analogy with 2,2,2-Trichloroethyl Chloroformate)

| Spectroscopic Technique | Expected Key Signals |

|---|---|

| 1H NMR | Singlet for -CH2- protons |

| 13C NMR | Resonances for C=O, -CH2-, and -CBr3 carbons |

| IR | Strong C=O stretching band |

This table is predictive and based on analogy. Experimental verification is required.

Chromatographic techniques are essential for separating 2,2,2-tribromoethyl chloroformate from starting materials, byproducts, and solvents, as well as for monitoring the progress of a reaction.

Gas Chromatography (GC): GC is a suitable method for analyzing volatile compounds like chloroformates. For 2,2,2-trichloroethyl chloroformate, GC is used to assess purity, often in conjunction with mass spectrometry (GC-MS) for definitive identification. sigmaaldrich.com Given the expected volatility of 2,2,2-tribromoethyl chloroformate, GC would be a primary tool for its analysis.

High-Performance Liquid Chromatography (HPLC): While less common for volatile chloroformates, HPLC can be employed for the analysis of less volatile derivatives or for monitoring reactions in solution.

Table 3: Chromatographic Methods Applicable to 2,2,2-Tribromoethyl Chloroformate

| Chromatographic Method | Application |

|---|---|

| Gas Chromatography (GC) | Purity assessment, reaction monitoring |

Q & A

Q. How can 2,2,2-trichloroethyl chloroformate be optimized for carbamate formation in peptide synthesis?

Methodological Answer:

- Experimental Design : Use 2,2,2-trichloroethyl chloroformate to protect amines by reacting with secondary/tertiary amines under mild basic conditions (e.g., triethylamine in dichloromethane). Monitor reaction progress via TLC or NMR.

- Key Considerations : Steric hindrance from the trichloromethyl group may slow reaction kinetics. Adjust stoichiometry (1.2–1.5 equivalents of chloroformate) and temperature (0–25°C) to balance reactivity and selectivity .

- Data Contradictions : While evidence suggests carbamate formation is efficient for tertiary amines, steric bulk in substrates like 2,2,2-trichloro-1,1-dimethylethyl derivatives may require extended reaction times .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of 2,2,2-trichloroethyl chloroformate?

Methodological Answer:

Q. How is 2,2,2-trichloroethyl chloroformate employed in derivatizing amines for GC-MS analysis?

Methodological Answer:

- Protocol : React primary/secondary amines (e.g., amphetamine, methamphetamine) with 2,2,2-trichloroethyl chloroformate in dichloromethane under basic conditions. Extract derivatives using ethyl acetate and analyze via GC-EI/MS.

- Advantages : Improved volatility and ionization efficiency. Detection limits as low as 0.1 ng/mL in biological fluids .

- Troubleshooting : Competing hydrolysis can occur in aqueous media; ensure anhydrous conditions and use excess reagent .

Q. What solvent systems influence the stability of 2,2,2-trichloroethyl chloroformate?

Methodological Answer:

- Stability Tests : Monitor decomposition kinetics in solvents like methanol, ethanol, and acetonitrile via conductivity or NMR.

- Key Finding : Hydrolysis is accelerated in protic solvents (e.g., methanol) due to nucleophilic attack by water. Stability is highest in aprotic solvents (e.g., THF, DCM) .

- Contradictions : In highly ionizing solvents (e.g., 97% HFIP), solvolysis shifts from bimolecular (SN2) to unimolecular (SN1) pathways, requiring mechanistic reinterpretation .

Q. How does 2,2,2-trichloroethyl chloroformate act as a protecting group in multistep syntheses?

Methodological Answer:

- Deprotection Strategy : Cleave the trichloroethyl carbamate using zinc in acetic acid or reductive conditions (e.g., Pd/C/H₂).

- Case Study : In lysergic acid derivatives, demethylation with 2,2,2-trichloroethyl chloroformate followed by zinc reduction yields nor-derivatives with >90% purity .

- Limitations : Acid-sensitive substrates may require milder deprotection (e.g., photolysis or enzymatic methods) .

Advanced Research Questions

Q. How do solvent ionizing power and nucleophilicity dictate the solvolysis mechanism of 2,2,2-trichloroethyl chloroformate?

Methodological Answer:

- Linear Free Energy Relationships (LFERs) : Apply the Grunwald-Winstein equation to correlate rate constants (log k) with solvent parameters (Y, N). For example, in aqueous ethanol, m = 0.38 (ionizing power) and l = 1.43 (nucleophilicity) indicate mixed SN1/SN2 mechanisms .

- Mechanistic Switch : In 97% HFIP, solvolysis shifts to SN1 (>98% ionization), validated by LFER deviations and kinetic isotope effects (kMeOH/kMeOD ≈ 2.14–2.39) .

Q. What role do steric and electronic effects play in the reactivity of β,β,β-trichloroethyl vs. α-chloroethyl chloroformates?

Methodological Answer:

- Steric Analysis : Compare rate constants (k) of 2,2,2-trichloroethyl (4) and 1-chloroethyl (5) derivatives. The α-chloro group in 5 enhances electrophilicity, leading to k5/k4 ≈ 10²–10³ .

- NBO/AIM Analyses : Quantify hyperconjugative interactions (e.g., σ(C-Cl)→σ*(C-O)) stabilizing the transition state. Steric hindrance in bulky analogs (e.g., 2,2,2-trichloro-1,1-dimethylethyl) reduces reactivity by 40% .

Q. What strategies resolve contradictions in kinetic data for chloroformate solvolysis?

Methodological Answer:

- Multivariate Analysis : Use principal component analysis (PCA) to disentangle solvent nucleophilicity (N), ionizing power (Y), and polarity effects. For 2,2,2-trichloroethyl chloroformate, PCA reveals Y dominates in HFIP-rich solvents, while N controls reactivity in alcohols .

- Error Sources : Discrepancies may arise from solvent purity, trace water, or competing side reactions. Replicate experiments under rigorously anhydrous conditions .

Q. How does the trichloromethyl group influence the electronic properties of 2,2,2-trichloroethyl chloroformate?

Methodological Answer:

- HOMO-LUMO Analysis : Compute frontier orbitals (e.g., HOMO localized on Cl atoms, LUMO on carbonyl carbon) to rationalize electrophilicity. Ionization potential ≈ 10.2 eV, chemical hardness ≈ 4.5 eV .

- Electron-Withdrawing Effect : The -CCl₃ group reduces electron density at the carbonyl carbon (NPA charge ≈ +0.45), accelerating nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.